N-(3-methyl-1H-pyrazol-5-yl)acetamide
Description
N-(3-methyl-1H-pyrazol-5-yl)acetamide is an acetamide derivative featuring a pyrazole ring substituted with a methyl group at the 3-position and a hydrogen at the 1-position. This compound serves as a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes, ion channels, and receptors. Its structure combines the hydrogen-bonding capacity of the acetamide group with the aromatic and steric properties of the pyrazole ring, making it a versatile scaffold for drug discovery .
Properties
CAS No. |
1844866-91-6 |
|---|---|
Molecular Formula |
C6H9N3O |
Molecular Weight |
139.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1H-pyrazol-5-yl)acetamide can be achieved through various methods. One common approach involves the reaction of 3-methylpyrazole with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds at room temperature and yields the desired acetamide derivative .
Another method involves the three-component reaction of 3-methylpyrazole, formaldehyde, and acetamide at elevated temperatures (140-160°C) without the use of a solvent. This reaction is carried out with a molar ratio of 3-methylpyrazole to formaldehyde to acetamide of 0.7:0.9:1 to 1.5:2.0:1, and the reaction time ranges from 3 to 10 hours. The product is purified by distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes using similar synthetic routes. The choice of method depends on factors such as cost, yield, and scalability. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1H-pyrazol-5-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the acetamide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction conditions typically involve mild temperatures and solvents like dichloromethane.
Reduction: Lithium aluminum hydride; reactions are usually carried out in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions may require catalysts or bases to facilitate the substitution.
Major Products Formed
Oxidation: Pyrazole N-oxides
Reduction: Corresponding amines
Substitution: Derivatives with different functional groups replacing the acetamide moiety
Scientific Research Applications
Agricultural Chemistry
Nitrification Inhibitor
MPA has been identified as an effective nitrification inhibitor, which is crucial in agricultural practices to enhance nitrogen use efficiency in fertilizers. The compound helps minimize nitrogen losses by inhibiting the microbial conversion of ammonium to nitrate in the soil. This process is vital for reducing environmental impacts such as nitrate leaching into water bodies, which can cause eutrophication.
- Mechanism : MPA works by slowing down the nitrification process, allowing more ammonium to remain available for plant uptake. This results in improved crop yields and reduced need for additional nitrogen fertilizers .
- Formulation : Solutions containing MPA can be easily applied to urea-based fertilizers without causing clogging of application equipment, making it a practical choice for farmers .
Pharmaceutical Research
Potassium Channel Activators
Recent studies have explored MPA derivatives as potential activators of G protein-gated inwardly rectifying potassium (GIRK) channels. These channels play a significant role in regulating neuronal excitability and are implicated in various neurological disorders.
- Synthesis and Characterization : Research has led to the discovery of novel ether-based MPA derivatives that exhibit high potency and selectivity as GIRK1/2 channel activators. These compounds have shown promising results in enhancing metabolic stability compared to traditional urea-based compounds .
- Biological Impact : The activation of GIRK channels can lead to therapeutic effects in conditions like anxiety and depression, making MPA derivatives a focus for drug development .
Chemical Synthesis
Building Block for Complex Molecules
MPA serves as a versatile intermediate in organic synthesis, particularly in the development of more complex pyrazole-containing compounds. Its structure allows for further modifications that can lead to a variety of biologically active molecules.
- Synthetic Pathways : The compound can be synthesized through straightforward methods involving commercially available reactants, which enhances its accessibility for research and industrial applications .
- Applications in Drug Discovery : The derivatives of MPA are being investigated for their potential roles in drug discovery, particularly targeting various biological pathways relevant to human health .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Agricultural Chemistry | Used as a nitrification inhibitor to improve nitrogen use efficiency in fertilizers. |
| Pharmaceutical Research | Investigated as a GIRK channel activator with potential therapeutic effects on neurological conditions. |
| Chemical Synthesis | Acts as a building block for synthesizing complex pyrazole compounds with diverse biological activities. |
Mechanism of Action
The mechanism of action of N-(3-methyl-1H-pyrazol-5-yl)acetamide depends on its specific application. In medicinal chemistry, the compound may exert its effects by binding to and inhibiting the activity of specific enzymes or receptors. For example, it may act as an inhibitor of G protein-gated inwardly-rectifying potassium (GIRK) channels, modulating ion flow and cellular signaling pathways . The molecular targets and pathways involved vary based on the biological context and the specific derivatives of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Pyrazole Ring
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (Compound 13)
- Structural Difference : An additional methyl group at the 1-position of the pyrazole ring.
- Physical Properties : Lower melting point (43–45°C) compared to its N-methylated derivative (Compound 14, 128–130°C), attributed to reduced molecular symmetry and weaker crystal packing .
- Spectroscopy : IR shows a broad NH stretch (3,123 cm⁻¹) and carbonyl peak (1,667 cm⁻¹). The absence of a 1-methyl group in the target compound would result in distinct NH absorption and NMR shifts .
N-(1-(4-Chlorophenyl)-3-cyano-1H-pyrazol-5-yl)acetamide
- Structural Difference: Incorporates a 4-chlorophenyl and cyano group.
- The chloro substituent may improve lipophilicity and biological membrane penetration compared to the methyl group in the target compound .
2-{3-(4-Chlorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl}-N-(3-methyl-1H-pyrazol-5-yl)acetamide
Modifications on the Acetamide Moiety
N-(3,5-Dimethylphenyl)-2,2,2-trichloro-acetamide
- Structural Difference : A trichloroacetamide group replaces the standard acetamide.
- Crystal Packing : The electron-withdrawing trichloro group induces planar molecular geometry, facilitating stronger intermolecular hydrogen bonds (e.g., N–H···O=C) compared to the target compound’s methyl-substituted pyrazole .
N-(1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide Ethers
- Structural Difference : A sulfone-containing tetrahydrothiophen ring is appended.
- Biological Relevance : These derivatives act as GIRK1/2 potassium channel activators, where the sulfone group enhances solubility and target affinity. The target compound’s simpler structure may lack this specificity but offers synthetic accessibility .
Functional Group Additions and Hybrid Structures
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide
- Structural Difference: A pyridazinone core replaces the pyrazole.
- Activity: Acts as a potent FPR2 agonist, highlighting how heterocycle substitution (pyridazinone vs. pyrazole) dictates receptor selectivity. The target compound’s pyrazole may favor different binding interactions .
N-(1-(2-Methoxyphenyl)-3-methyl-1H-pyrazol-5-yl)nicotinamide
- Structural Difference : A nicotinamide group replaces acetamide.
Q & A
Q. Advanced
- In vitro assays : Patch-clamp electrophysiology for ion channel modulation (e.g., GIRK1/2 activation ).
- Cellular models : Radioligand binding assays or fluorescence-based calcium imaging to track receptor interactions.
- SAR studies : Systematic variation of the pyrazole’s 3-methyl group and acetamide substituents to map pharmacophores .
How can researchers address low solubility of this compound in pharmacokinetic studies?
Q. Advanced
- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the acetamide moiety.
- Formulation : Use cyclodextrins or lipid nanoparticles to enhance bioavailability.
- Metabolite profiling : LC-HRMS identifies degradation products in liver microsomes, guiding structural tweaks .
What strategies enable efficient synthesis of heterocyclic derivatives from this compound?
Q. Advanced
- Thiazole/oxadiazole formation : React with Lawesson’s reagent or hydrazine derivatives under microwave irradiation .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at the pyrazole’s N1 position .
- Click chemistry : Copper-catalyzed azide-alkyne cycloaddition for triazole-based libraries .
What analytical techniques validate the purity of this compound in synthetic batches?
Q. Basic
- HPLC : C18 columns with UV detection (λ = 254 nm) quantify impurities (<0.5%).
- NMR : ¹H/¹³C spectra confirm absence of unreacted starting materials (e.g., residual acetic acid at δ 2.1 ppm) .
- Elemental analysis : Matches theoretical C/H/N/S content within 0.3% deviation .
How do structural modifications at the pyrazole ring impact the compound’s solid-state stability?
Advanced
Bulky substituents (e.g., benzodioxole) reduce hygroscopicity by disrupting crystal lattice hydration. Thermal gravimetric analysis (TGA) measures decomposition onset, while accelerated stability studies (40°C/75% RH) assess shelf life. Co-crystallization with dicarboxylic acids (e.g., succinic acid) enhances stability via robust hydrogen-bonding networks .
What role does the 3-methyl group play in the compound’s reactivity and bioactivity?
Advanced
The methyl group:
- Steric effects : Shields the pyrazole N-H from oxidation, improving metabolic stability .
- Electronic effects : Moderates acetamide’s electron-withdrawing capacity, balancing solubility and membrane permeability.
- Pharmacophore alignment : Maintains optimal van der Waals contacts in hydrophobic binding pockets (e.g., GIRK channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
